1-(2-Cyanoethyl)-4-phenylisonipecotic acid ethyl ester hydrochloride
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Overview
Description
Ethyl 1-(2-cyanoethyl)-4-phenylpiperidin-1-ium-4-carboxylate chloride is a complex organic compound that features a piperidine ring substituted with a phenyl group, a cyanoethyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-cyanoethyl)-4-phenylpiperidin-1-ium-4-carboxylate chloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The phenyl group and the cyanoethyl group are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct substitution pattern.
Esterification: The ethyl ester group is introduced through an esterification reaction, typically involving the reaction of a carboxylic acid with ethanol in the presence of an acid catalyst.
Formation of the Chloride Salt: The final step involves the conversion of the compound into its chloride salt form, which can be achieved through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-cyanoethyl)-4-phenylpiperidin-1-ium-4-carboxylate chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Ethyl 1-(2-cyanoethyl)-4-phenylpiperidin-1-ium-4-carboxylate chloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism by which ethyl 1-(2-cyanoethyl)-4-phenylpiperidin-1-ium-4-carboxylate chloride exerts its effects involves interactions with specific molecular targets. The cyano group and the phenyl group may play crucial roles in binding to target molecules, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar in having a cyano group and an ester group.
Phenylpiperidine derivatives: Compounds with a piperidine ring substituted with a phenyl group.
Cyanoethyl derivatives: Compounds containing the cyanoethyl group.
Uniqueness
Ethyl 1-(2-cyanoethyl)-4-phenylpiperidin-1-ium-4-carboxylate chloride is unique due to its specific combination of functional groups and its chloride salt form. This combination imparts distinct chemical and physical properties that can be leveraged in various research and industrial applications.
Properties
CAS No. |
98173-60-5 |
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Molecular Formula |
C17H23ClN2O2 |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
ethyl 1-(2-cyanoethyl)-4-phenylpiperidin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C17H22N2O2.ClH/c1-2-21-16(20)17(15-7-4-3-5-8-15)9-13-19(14-10-17)12-6-11-18;/h3-5,7-8H,2,6,9-10,12-14H2,1H3;1H |
InChI Key |
UOHASDIDBGTBKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC[NH+](CC1)CCC#N)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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